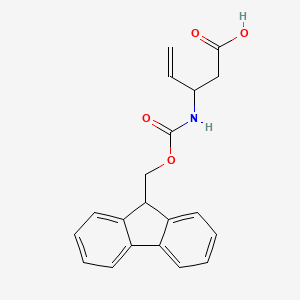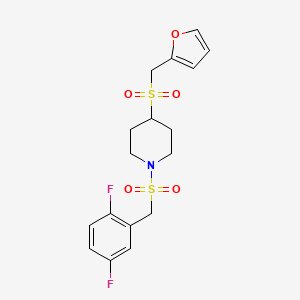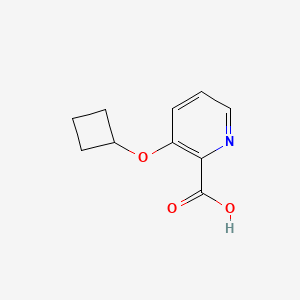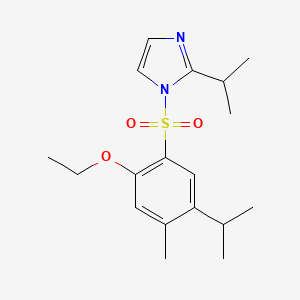![molecular formula C18H20N2O5S2 B2861335 4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine CAS No. 477847-36-2](/img/structure/B2861335.png)
4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a piperidine derivative. Piperidine is a six-membered ring with one nitrogen atom. It has sulfonyl groups attached to it, which are sulfur atoms double-bonded to two oxygen atoms and single-bonded to another carbon group . The presence of the sulfonyl groups and the piperidine ring could suggest that this compound might have interesting reactivity or biological activity, but without specific studies or data, this would be speculative .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperidine ring, which is a six-membered ring with one nitrogen atom. It would also include sulfonyl groups and a methylphenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl groups and the piperidine ring. The sulfonyl groups might be susceptible to nucleophilic attack, and the piperidine ring might be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the sulfonyl groups and the piperidine ring. For example, it might have a certain degree of polarity due to the sulfonyl groups, and its solubility could be influenced by the piperidine ring .Applications De Recherche Scientifique
Synthesis and Analytical Applications
Compounds structurally related to 4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine are synthesized for various analytical applications. For instance, derivatives of sulfa drugs and steroids have shown promising antimicrobial activities against pathogenic Gram-positive, Gram-negative bacteria, and fungi, indicating the potential use of related compounds in developing new antimicrobial agents (Makki et al., 2016). Furthermore, the voltammetric behavior of certain derivatives has been explored, suggesting applications in electrochemical sensors and analytical chemistry.
Biological Evaluation and Enzyme Inhibition
The biological activities of compounds containing piperidine and sulfonyl groups have been extensively studied. Notably, derivatives with the 1,3,4-oxadiazole moiety and piperidine structures have been evaluated for their enzyme inhibition properties, particularly against butyrylcholinesterase (BChE), highlighting their potential as therapeutic agents for conditions such as Alzheimer's disease (Khalid et al., 2016). These studies suggest that compounds structurally similar to this compound could be valuable in the development of novel drugs targeting specific enzymes.
Anticancer Potential
Research on piperidine derivatives also extends to anticancer applications. For example, the synthesis and evaluation of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole have demonstrated potential as anticancer agents, providing a foundation for further investigation into similar compounds' therapeutic efficacy against various cancer types (Rehman et al., 2018).
Development of Fluorescent pH Sensors
Additionally, the development of novel fluorescent pH sensors based on intramolecular hydrogen bonding capabilities of naphthalimide derivatives, including those with piperidine structures, indicates potential applications in biochemical and medical diagnostics (Cui et al., 2004). These sensors could provide sensitive and selective methods for measuring pH in various biological and environmental contexts.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-15-7-9-18(10-8-15)27(23,24)25-19-16-11-13-20(14-12-16)26(21,22)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBHZSXLZHHZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole](/img/structure/B2861253.png)



![2-Ethynylspiro[3.4]octan-2-amine;hydrochloride](/img/structure/B2861261.png)


![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2861265.png)

![3-(2,5-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2861267.png)
![1-(4-Fluorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2861268.png)
![3-chloro-N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2861269.png)

![6-ethyl 3-methyl 2-(2-(4-chlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2861275.png)